[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol
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Overview
Description
[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol is a complex heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a morpholine ring, a thienyl group, and a methylthio substituent. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves the use of dicationic molten salts as catalysts, which facilitate the formation of pyrido[2,3-d]pyrimidine derivatives under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and scalability. The use of environmentally friendly catalysts and solvents, such as dicationic molten salts, can be advantageous for large-scale production. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The thienyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogens (e.g., bromine, chlorine), nitric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity and chemical properties.
Thienopyrimidines: These compounds contain a thiophene ring fused to a pyrimidine ring, similar to the thienyl group in the target compound.
Uniqueness
[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol is unique due to its combination of a morpholine ring, a thienyl group, and a methylthio substituent. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other pyrido[3,2-d]pyrimidine derivatives.
Properties
Molecular Formula |
C17H18N4O2S2 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
(8-methylsulfanyl-4-morpholin-4-yl-2-thiophen-3-ylpyrido[3,2-d]pyrimidin-6-yl)methanol |
InChI |
InChI=1S/C17H18N4O2S2/c1-24-13-8-12(9-22)18-15-14(13)19-16(11-2-7-25-10-11)20-17(15)21-3-5-23-6-4-21/h2,7-8,10,22H,3-6,9H2,1H3 |
InChI Key |
UJAMHCXBOUXKSM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C2C(=NC(=C1)CO)C(=NC(=N2)C3=CSC=C3)N4CCOCC4 |
Origin of Product |
United States |
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